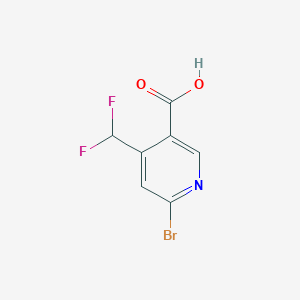

6-Bromo-4-(difluoromethyl)nicotinic acid

Description

Significance of Pyridine (B92270) Carboxylic Acids in Chemical Synthesis

Pyridine carboxylic acids, including nicotinic acid (vitamin B3) and its isomers, are fundamental heterocyclic compounds that serve as versatile building blocks in organic synthesis. The presence of the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, such as amidation, esterification, and reduction. This functionality, combined with the electronic properties of the pyridine ring, makes these compounds crucial precursors for the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. acs.orgresearchgate.net The nitrogen atom in the pyridine ring imparts a degree of basicity and can act as a ligand for metal catalysts, further expanding their synthetic utility. acs.orgresearchgate.net

Role of Halogenated Pyridines in Organic Transformations

The introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic potential. Halogenated pyridines are key intermediates in a variety of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. rsc.orgnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds. The position of the halogen atom on the ring dictates its reactivity and the types of transformations it can undergo. A bromine atom, as in the case of 6-Bromo-4-(difluoromethyl)nicotinic acid, is particularly useful due to its optimal balance of reactivity and stability, making it an excellent leaving group in many catalytic cycles.

Impact of Fluoroalkyl Groups (e.g., Difluoromethyl) on Molecular Properties and Reactivity in Heterocycles

The incorporation of fluoroalkyl groups, such as the difluoromethyl (CHF2) group, into heterocyclic structures can profoundly influence their physicochemical and biological properties. researchgate.netrsc.org The high electronegativity of fluorine can alter the electronic distribution within the molecule, affecting its acidity, basicity, and reactivity. researchgate.net Furthermore, the difluoromethyl group is often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding. rsc.orgacs.org This can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets, making the introduction of CHF2 groups a valuable strategy in drug design. researchgate.netnih.gov

Contextualizing this compound within the Landscape of Advanced Synthetic Intermediates

This compound stands as a prime example of an advanced synthetic intermediate, meticulously designed to offer multiple points for molecular diversification. This compound synergistically combines the key features of its constituent parts:

A nicotinic acid backbone , providing a handle for derivatization through its carboxylic acid group.

A bromo substituent at the 6-position, acting as a versatile site for cross-coupling reactions.

A difluoromethyl group at the 4-position, which can impart desirable pharmacokinetic properties in downstream applications.

The strategic placement of these functionalities makes this compound a highly valuable building block for the synthesis of novel and complex molecules, particularly in the field of medicinal chemistry. While detailed, publicly available research on this specific compound is limited, its structural motifs are well-established components of numerous patented and experimental compounds.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₄BrF₂NO₂ |

| Molecular Weight | 252.01 g/mol |

| CAS Number | Not available |

Interactive Data Table: Key Functional Groups and Their Synthetic Utility

| Functional Group | Position | Role in Synthesis | Potential Transformations |

| Carboxylic Acid | 3 | Reactive handle for derivatization | Amidation, Esterification, Reduction, Decarboxylation |

| Bromo | 6 | Leaving group for cross-coupling | Suzuki, Stille, Buchwald-Hartwig, Sonogashira reactions |

| Difluoromethyl | 4 | Modulator of physicochemical properties | Generally stable, can influence reactivity of the pyridine ring |

Structure

3D Structure

Properties

Molecular Formula |

C7H4BrF2NO2 |

|---|---|

Molecular Weight |

252.01 g/mol |

IUPAC Name |

6-bromo-4-(difluoromethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H4BrF2NO2/c8-5-1-3(6(9)10)4(2-11-5)7(12)13/h1-2,6H,(H,12,13) |

InChI Key |

CPSJMMCTQOYNHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Br)C(=O)O)C(F)F |

Origin of Product |

United States |

Reactivity Profile and Mechanistic Investigations of 6 Bromo 4 Difluoromethyl Nicotinic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is a classic functional handle for a variety of transformations, including the formation of esters and amides, reduction to alcohols or aldehydes, and decarboxylation.

The carboxylic acid functionality of 6-bromo-4-(difluoromethyl)nicotinic acid can be readily converted to its corresponding esters through several standard methods. Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. Alternatively, reaction with alkyl halides in the presence of a base can also yield the desired ester.

The reverse reaction, the hydrolysis of these esters back to the parent carboxylic acid, is typically achieved under basic conditions. Saponification using an aqueous alkaline solution, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup, efficiently cleaves the ester bond. google.com For instance, related 6-bromonicotinic acid esters are completely hydrolyzed after stirring with a sodium hydroxide solution at room temperature for 3-4 hours. google.com

| Transformation | Typical Reagents | General Conditions |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux |

| Esterification | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | In a polar aprotic solvent (e.g., DMF) |

| Ester Hydrolysis | Aqueous Base (e.g., NaOH, KOH) | Room temperature, followed by acidic workup |

The formation of an amide bond from the carboxylic acid group is a fundamental transformation. Direct reaction with an amine is generally not feasible and requires the activation of the carboxyl group. This is commonly achieved using a variety of coupling reagents developed for peptide synthesis. bachem.com These reagents convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by an amine.

The existence of 6-bromo-4-(difluoromethyl)nicotinamide demonstrates that this transformation is readily achievable. bldpharm.com The choice of coupling reagent can be critical to ensure high yields and minimize side reactions, particularly racemization if chiral amines are used. bachem.com

| Reagent Class | Examples | Notes |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Often used with additives like HOBt to suppress side reactions. |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Highly efficient reagents known for rapid coupling. bachem.com |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Very popular in solid-phase peptide synthesis due to high reactivity and solubility of by-products. bachem.com |

The carboxylic acid group can be reduced to a primary alcohol, [6-bromo-4-(difluoromethyl)pyridin-3-yl]methanol. This transformation typically requires strong reducing agents due to the low electrophilicity of the carboxyl carbon. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF, or borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF).

The partial reduction of the carboxylic acid to the corresponding aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This often requires specialized reagents or a two-step procedure, for example, by first converting the acid to a derivative like a Weinreb amide or an ester, which can then be reduced more controllably.

Pyridinecarboxylic acids, such as nicotinic acid and its derivatives, can undergo decarboxylation to yield the corresponding pyridine (B92270). This reaction is typically performed at high temperatures in the presence of a catalyst. For nicotinic acid, heating with copper chromite or basic copper carbonate is an effective method for its conversion to pyridine. nih.govyoutube.com The reaction proceeds by heating the mixture to temperatures around 220-230°C, at which point the pyridine product distills off. youtube.com It is expected that this compound would undergo a similar transformation under these conditions to yield 2-bromo-4-(difluoromethyl)pyridine. The mechanism involves the formation of a copper salt of the carboxylic acid, which facilitates the elimination of carbon dioxide.

Reactivity of the Bromine Substituent

The bromine atom at the C6 position of the pyridine ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst, which is the initial step in most cross-coupling catalytic cycles.

Palladium-catalyzed cross-coupling reactions provide a powerful platform for modifying the 6-position of the nicotinic acid scaffold.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C6 position and a variety of aryl or vinyl groups. It involves the reaction of the bromo-pyridine with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netmdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. mdpi.com This reaction is highly versatile due to the commercial availability of a wide range of boronic acids and its tolerance of many functional groups. mdpi.com

Heck Coupling: The Heck reaction couples the bromo-pyridine with an alkene to form a new C-C bond, introducing a substituted vinyl group at the C6 position. The reaction is typically catalyzed by a palladium complex and requires a base. The success of the Heck coupling can be highly dependent on the catalyst, solvent, and base used. rsc.org

Sonogashira Coupling: This reaction is used to form a C-C bond between the C6 position and a terminal alkyne, creating an alkynyl-substituted pyridine. wikipedia.org The reaction is characteristically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orgresearchgate.netsoton.ac.uk It can be carried out under mild conditions, often at room temperature. wikipedia.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond, allowing for the synthesis of 6-amino-substituted nicotinic acid derivatives. It couples the bromo-pyridine with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.netnih.gov Catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as Xantphos are effective for the amination of similar 6-bromo heterocyclic compounds. nih.govpreprints.orgpreprints.org

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₃PO₄, Na₂CO₃, Cs₂CO₃ | 6-Aryl-4-(difluoromethyl)nicotinic acid |

| Heck | Alkene | Pd(OAc)₂/Ligand | Et₃N, K₂CO₃ | 6-Alkenyl-4-(difluoromethyl)nicotinic acid |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, ⁱPr₂NH | 6-Alkynyl-4-(difluoromethyl)nicotinic acid |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd₂(dba)₃ / Xantphos or other phosphine ligands | Cs₂CO₃, NaOᵗBu | 6-(R¹R²-amino)-4-(difluoromethyl)nicotinic acid |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring of this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further enhanced by the strong electron-withdrawing nature of the difluoromethyl group and the carboxylic acid at the 4- and 3-positions, respectively. This electronic arrangement makes the ring highly activated towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comorganicchemistrytutor.comnih.govlibretexts.org

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Attack : A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and onto the electron-withdrawing groups.

Leaving Group Departure : The aromaticity of the ring is restored by the expulsion of the bromide leaving group.

The reactivity of halogens in SNAr reactions on electron-deficient systems often follows the order F > Cl ≈ Br > I. researchgate.netnih.gov This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of the halogen that polarizes the C-X bond, rather than the C-X bond cleavage itself. libretexts.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide from the 6-position, providing a direct route to a diverse range of functionalized nicotinic acid derivatives.

Lithiation and Grignard Reactions

The transformation of the C-Br bond into an organometallic species via lithiation (metal-halogen exchange) or Grignard reagent formation is a powerful strategy for creating a nucleophilic carbon center on the pyridine ring. mnstate.eduleah4sci.comadichemistry.com However, the presence of the acidic carboxylic acid proton presents a significant challenge, as it is incompatible with the highly basic nature of organolithium and Grignard reagents.

To achieve these transformations, the carboxylic acid group must first be protected, typically as an ester (e.g., methyl or ethyl ester). Once protected, the aryl bromide can undergo metal-halogen exchange.

Lithiation : Reaction with an alkyllithium reagent, such as n-butyllithium, at low temperatures can effect a bromine-lithium exchange to generate the 6-lithiated pyridine derivative.

Grignard Reagent Formation : Treatment of the protected aryl bromide with magnesium metal in an etheral solvent like THF initiates the formation of the corresponding Grignard reagent, R-Mg-Br. wisc.edualfredstate.edu

Once formed, these organometallic intermediates can be reacted with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new carbon-based substituents at the 6-position of the pyridine ring.

Transformations of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a key feature of the molecule, valued in medicinal chemistry as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups. rsc.org Its own reactivity and stability are important considerations in synthetic design.

Stability and Reactivity under Diverse Conditions

The difluoromethyl group is generally stable under a variety of reaction conditions. Studies on difluoromethylarenes have shown their stability under both acidic and basic conditions, where they often outperform analogous trimethoxy or methylthio groups. rsc.org

The C-H bond of the difluoromethyl group is acidic compared to alkyl C-H bonds and can be deprotonated under strongly basic conditions using a combination of a superbase and a Lewis acid. acs.org This deprotonation generates a nucleophilic Ar-CF₂⁻ synthon, which can react with electrophiles, demonstrating that the CHF₂ group is not merely a passive substituent but can participate in bond-forming reactions under specific conditions. acs.org This reactivity allows for the construction of benzylic difluoromethylene linkages. acs.org

Conversion to other Fluorinated Moieties (e.g., Trifluoromethyl, Fluoromethyl)

While the introduction of fluorinated groups is a well-developed field, the interconversion of these moieties on an aromatic ring is challenging due to the high strength of the C-F bond.

Direct conversion of an aryl-CHF₂ group to an aryl-CF₃ group via direct fluorination is not a commonly reported or straightforward transformation. The literature provides more precedent for the reverse reaction: the selective hydrodefluorination (HDF) of trifluoromethylarenes to yield difluoromethylarenes. nih.govresearchgate.net This process typically involves radical intermediates and highlights the thermodynamic challenge of adding a fluorine atom to an already fluorinated carbon. nih.govccspublishing.org.cn

Alternative strategies for accessing related fluorinated structures typically involve building the desired moiety from a different functional group rather than by direct conversion of the CHF₂ group. For example:

Trifluoromethyl groups can be synthesized from carboxylic acids. nih.gov

Difluoromethyl and monofluoromethyl groups can be accessed through methods like the decarboxylative fluorination of α-fluoroarylacetic acids. researchgate.net

The following table summarizes the reactivity of the different functional groups on this compound.

| Functional Group | Position | Common Transformations | Key Considerations |

| Bromo | C6 | Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), Nucleophilic Aromatic Substitution (SNAr), Metal-halogen exchange (Lithiation, Grignard) | Activated by electron-withdrawing groups on the ring. Grignard/lithiation requires protection of the carboxylic acid. |

| Difluoromethyl | C4 | Generally stable; can act as a hydrogen bond donor. C-H bond can be deprotonated with a superbase to form a nucleophile. | Stable under many acidic and basic conditions. Direct conversion to CF₃ is not well-established. |

| Carboxylic Acid | C3 | Standard acid chemistry (esterification, amidation). Directing group and electron-withdrawing effects. | Must be protected for reactions involving strong bases or organometallics (e.g., Grignard, lithiation). |

Interactions with Reaction Intermediates

The reactivity of this compound is dictated by the electron-deficient nature of the pyridine ring, a characteristic that is significantly amplified by the strong electron-withdrawing effects of the bromo, difluoromethyl, and carboxylic acid substituents. This pronounced electron deficiency governs its interactions with common reaction intermediates.

Carbocations and Electrophiles: Due to the ring's low electron density, interactions with positively charged intermediates like carbocations or other electrophiles are highly unfavorable. The molecule is generally inert to reactions that proceed through electrophilic attack on the aromatic system.

Carbanions and Nucleophiles: Conversely, the electron-poor character of the ring makes it an excellent target for carbanions and other nucleophiles. The molecule is susceptible to nucleophilic addition or substitution, particularly at positions ortho and para to the nitrogen atom (positions 2, 4, and 6), where the electron density is lowest. The bromine atom at the 6-position serves as a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Radicals: Reactions involving radical intermediates can occur, though the specifics would depend on the nature of the radical species. Radical substitution might be possible under specific conditions, but nucleophilic pathways are generally more favored. The stability of any potential radical intermediate formed by addition to the pyridine ring would influence the reaction's feasibility.

Pyridine Ring Reactivity and Transformations

The combination of the inherent properties of the pyridine nucleus and the influence of its substituents defines the compound's reactivity in various transformations.

Table 1: Influence of Substituents on the Pyridine Ring Reactivity of this compound

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Pyridine Nitrogen | 1 | Inductive (-I), Mesomeric (-M) | Strongly deactivates the ring towards electrophilic attack; activates towards nucleophilic attack. |

| Carboxylic Acid | 3 | Inductive (-I), Mesomeric (-M) | Strongly deactivating; electron-withdrawing. |

| Difluoromethyl | 4 | Strong Inductive (-I) | Strongly deactivating; potent electron-withdrawing group. |

| Bromo | 6 | Inductive (-I), Mesomeric (+M) | Deactivating overall; acts as a good leaving group in SNAr reactions. |

Electrophilic aromatic substitution (EAS) on this compound is exceptionally difficult. The pyridine ring itself is inherently less reactive towards electrophiles than benzene (B151609) due to the electronegativity of the nitrogen atom. This effect is compounded pearson.comyoutube.com by the presence of three powerful electron-withdrawing groups: the carboxylic acid, the difluoromethyl group, and the bromine atom.

These substituents furth wikipedia.orger reduce the electron density of the aromatic π-system, making the ring highly deactivated towards attack by electrophiles. Under standard EAS condit wikipedia.orgions (e.g., nitration, halogenation, Friedel-Crafts reactions), the compound is expected to be inert. Forcing conditions would youtube.comlikely lead to degradation of the molecule rather than substitution.

The pyridine ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). The cumulative electron-w wikipedia.orgmasterorganicchemistry.comithdrawing influence of the substituents makes the ring carbons, particularly C-2 and C-6, highly electrophilic. The bromine atom at the 6-position is a good leaving group, making this site the most probable for nucleophilic attack.

A typical SNA wikipedia.orgr mechanism would involve two steps:

Addition: A nucleophile attacks the C-6 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is reso pressbooks.pubnance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom and influenced by the electron-withdrawing groups.

Elimination: The aromaticity is restored by the departure of the bromide ion, resulting in the substituted product.

Common nucleophiles such pressbooks.pub as alkoxides, amines, and thiolates are expected to react readily at the C-6 position.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide using oxidizing agents like peroxy acids. The resulting N-oxide, this compound N-oxide, would have altered reactivity. N-oxidation increases the electron density at the C-4 position, which could potentially facilitate electrophilic substitution at that site, although the presence of the difluoromethyl group would still present a significant barrier. Nicotinic acid itself can be oxidized to nicotinic acid N-oxide, which is a precursor in the synthesis of various pharmaceutical compounds.

Reduction: The pyrid wikipedia.orglookchem.comine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation, although this often requires forcing conditions such as high pressure and temperature, or specific catalysts like platinum oxide or Raney nickel. The electron-deficient na clockss.orgture of the pyridine ring in this compound could make it more susceptible to reduction by methods like the Birch reduction, which is effective for electron-deficient pyridines. This method involves the bohrium.comacs.orguse of sodium or lithium in liquid ammonia (B1221849) with an alcohol. Such reductions can yield dihydropyridine (B1217469) or tetrahydropyridine (B1245486) derivatives, depending on the reaction conditions.

Reaction Kinetclockss.orgics and Thermodynamic Considerations

Reaction Kinetics:

Electrophilic Aromatic Substitution: The rate of any potential EAS reaction would be extremely slow due to the high activation energy required to overcome the severe deactivation of the ring. The reaction rate would be many orders of magnitude lower than that of benzene or even pyridine itself.

Nucleophilic Aromatic Substitution: The rate of SNAr reactions is expected to be fast. The presence of multiple, strong electron-withdrawing groups significantly lowers the activation energy for the formation of the Meisenheimer intermediate, which is often the rate-determining step. Studies on similar 6-subs masterorganicchemistry.comtituted nicotinic acids have been conducted to evaluate substituent and solvent effects on reaction rates.

Table 2: Predicte nist.govnist.govrsc.orgd Reactivity Profile of this compound

| Reaction Type | Predicted Reactivity | Mechanistic Pathway | Key Factors |

| Electrophilic Aromatic Substitution (EAS) | Very Low / Inert | N/A | Extreme ring deactivation by -I/-M effects of N, -COOH, -CHF₂, and -Br groups. |

| Nucleophilic Aromatic Substitution (SNAr) | High | Addition-Elimination | Strong ring activation by electron-withdrawing groups; good leaving group (-Br) at C-6. |

| N-Oxidation | Moderate | Oxidation | Availability of lone pair on the ring nitrogen. |

| Ring Reduction (Hydrogenation) | Moderate to High | Catalytic Hydrogenation, Birch Reduction | Electron-deficient nature of the ring favors reduction. |

Derivatization and Functionalization Strategies Utilizing 6 Bromo 4 Difluoromethyl Nicotinic Acid

Synthesis of Substituted Nicotinamides and Nicotinates

The carboxylic acid moiety of 6-bromo-4-(difluoromethyl)nicotinic acid is a primary site for derivatization, readily undergoing conversion to amides (nicotinamides) and esters (nicotinates). These reactions are fundamental for creating libraries of compounds with modulated solubility, polarity, and biological activity.

The synthesis of nicotinamides is typically achieved through standard amide coupling protocols. The carboxylic acid is activated in situ using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), followed by the addition of a primary or secondary amine. nih.gov Alternatively, the nicotinic acid can be converted to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride, which then readily reacts with an amine, often in the presence of a non-nucleophilic base. mdpi.com

Esterification to form nicotinates can be accomplished through several methods. Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic approach. For more sensitive substrates, milder conditions can be employed, such as reaction with an alcohol under basic conditions or by using various coupling agents. google.com The synthesis of simple alkyl esters, such as methyl or ethyl esters, is also a common strategy to protect the carboxylic acid group while other positions on the molecule are modified, for instance, in preparation for fluorination or cross-coupling reactions. google.com

Below is a table summarizing common synthetic transformations for this purpose:

| Reagent(s) | Product Type | General Conditions |

| R-NH₂, EDCI, HOBt | Nicotinamide | Aprotic solvent (e.g., DCM, DMF), 0°C to RT |

| 1. (COCl)₂ or SOCl₂2. R-NH₂, Base (e.g., Et₃N) | Nicotinamide | 1. Aprotic solvent2. Aprotic solvent, 0°C to RT |

| R-OH, H₂SO₄ (cat.) | Nicotinate | Reflux in excess alcohol |

| R-OH, DCC, DMAP | Nicotinate | Aprotic solvent (e.g., DCM), 0°C to RT |

Construction of Fused Heterocyclic Systems

While the functional handles on this compound offer significant potential for constructing fused ring systems, the direct utilization of this specific molecule as a precursor for such scaffolds is not extensively documented in current literature. However, the principles of heterocyclic synthesis suggest plausible, albeit underexplored, pathways.

The synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core generally does not proceed from a substituted nicotinic acid derivative. Instead, common synthetic routes involve the [3+2] cycloaddition of N-aminopyridinium ylides with alkenes or alkynes or the condensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds. organic-chemistry.orgnih.gov A hypothetical route starting from this compound would require significant modification of the pyridine (B92270) ring and the carboxylic acid, for instance, by converting the carboxyl group into a suitable partner for an intramolecular cyclization, a complex and multi-step process.

Similarly, the construction of other fused systems, such as thienopyridines or pyridopyrimidines, typically involves building the pyridine ring onto an existing heterocycle or via multicomponent reactions where the pyridine core is formed in the process. chemicalbook.commdpi.com While the bromo- and carboxylic acid groups of this compound could theoretically be manipulated to participate in annulation reactions, specific examples remain a subject for future research. The development of novel synthetic methodologies would be required to efficiently utilize this compound as a direct precursor for diverse condensed heterocyclic systems.

Synthesis of Polyfunctionalized Pyridine Derivatives

The title compound is already a polyfunctionalized pyridine derivative. Further elaboration to introduce additional functional groups relies on the distinct reactivity of its existing moieties. The strategic manipulation of the carboxylic acid, the bromo substituent, and the difluoromethyl group allows for the stepwise or orthogonal introduction of new functionalities.

For example, the carboxylic acid can be converted to an amide or ester as described in section 4.1. Subsequently, the bromine atom at the C-6 position can be replaced using palladium-catalyzed cross-coupling reactions (see section 4.4) to introduce aryl, heteroaryl, or alkyl groups. The difluoromethyl group is generally stable under many reaction conditions, making it a valuable fluorine-containing motif that is carried through synthetic sequences. chim.it This robust combination of reactive sites makes this compound an excellent platform for generating highly decorated pyridine structures for screening in drug discovery and materials science. researchgate.net

Introduction of Complex Side Chains via Cross-Coupling and Other Linkages

The bromine atom at the 6-position is a key feature for derivatization, serving as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of complex side chains. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester. wikipedia.orglibretexts.org It is widely used to form biaryl or aryl-heteroaryl structures. The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecules. researchgate.netnih.gov

Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is employed. This reaction involves a palladium catalyst and a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne. wikipedia.orgnih.gov This method is invaluable for synthesizing conjugated enynes and arylalkynes, which are important precursors for pharmaceuticals and organic materials. rsc.orgresearchgate.net

Heck Coupling: The Heck reaction allows for the introduction of alkenyl side chains by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a reliable method for forming substituted styrenes and other vinyl-substituted aromatic systems. rsc.org

The table below illustrates the potential products from these key cross-coupling reactions.

| Coupling Reaction | Reactant Type | General Product Structure |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) | 6-Aryl/Heteroaryl-4-(difluoromethyl)nicotinic acid |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 6-Alkynyl-4-(difluoromethyl)nicotinic acid |

| Heck | Alkene (CH₂=CHR) | 6-Alkenyl-4-(difluoromethyl)nicotinic acid |

Stereoselective Derivatization Approaches

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective derivatization would involve reactions that introduce a new chiral center into the molecule in a controlled manner or the use of chiral reagents to create diastereomeric products. For instance, coupling the carboxylic acid with a chiral amine would result in a mixture of diastereomers. However, based on available scientific literature, specific studies focusing on stereoselective transformations involving this particular compound are limited or not yet reported. Such approaches would be a novel area of investigation, potentially leading to enantiomerically pure derivatives for applications in chiral recognition or as active pharmaceutical ingredients.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering detailed information about the chemical environment of each atom within a molecule. For 6-Bromo-4-(difluoromethyl)nicotinic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its structure.

¹H, ¹³C, and ¹⁹F NMR for Definitive Structural Assignment

The analysis of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra is fundamental to the structural elucidation of this compound. Each spectrum provides unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the single proton of the difluoromethyl group. The difluoromethyl proton (CHF₂) is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine atom, the difluoromethyl group, and the carboxylic acid group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The spectrum for this compound would display signals for the six carbons of the pyridine ring and the carbon of the difluoromethyl group. The carbon of the difluoromethyl group (CHF₂) is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the pyridine ring carbons are diagnostic of their position relative to the various substituents.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. In the case of this compound, the ¹⁹F NMR spectrum would show a doublet for the two equivalent fluorine atoms of the difluoromethyl group, resulting from coupling to the single proton of that group.

While specific, experimentally determined NMR data for this compound is not widely available in public literature, the expected spectral features can be predicted based on analysis of similar structures.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| ¹H (CHF₂) | 6.5 - 7.5 | Triplet (t) | ~50-60 Hz (¹JHF) |

| ¹H (Aromatic) | 8.0 - 9.0 | Singlet/Doublet | - |

| ¹³C (CHF₂) | 110 - 120 | Triplet (t) | ~240-250 Hz (¹JCF) |

| ¹³C (Aromatic) | 120 - 160 | - | - |

| ¹³C (COOH) | 160 - 170 | - | - |

Note: These are predicted values based on general principles and data for analogous compounds. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to piece together fragments of the molecule. For this compound, COSY would confirm the connectivity between the aromatic protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbons. This would definitively link the proton of the difluoromethyl group to its corresponding carbon and the aromatic protons to their respective carbons.

Advanced NMR for Conformational Analysis

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to investigate the preferred conformation of the difluoromethyl and carboxylic acid groups relative to the pyridine ring. The spatial proximity of atoms can be determined by observing NOE effects, providing insights into the three-dimensional structure of the molecule in solution. The study of coupling constants, particularly long-range H-F and C-F couplings, can also offer valuable information about conformational preferences.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₄BrF₂NO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million provides strong evidence for the proposed molecular formula, confirming the presence of bromine and fluorine atoms due to their characteristic isotopic patterns and exact masses.

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound [M]+

| Isotope | Mass | Relative Abundance (%) |

|---|---|---|

| C₇H₄⁷⁹BrF₂NO₂ | 262.9444 | 100.0 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), which is then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This technique provides detailed structural information by revealing the molecule's fragmentation pathways.

For this compound, MS/MS analysis would likely involve the fragmentation of the protonated molecule [M+H]⁺. Key fragmentation pathways could include:

Loss of H₂O: A common fragmentation for carboxylic acids.

Loss of CO₂: Decarboxylation is another characteristic fragmentation of carboxylic acids.

Loss of Br•: Cleavage of the carbon-bromine bond.

Cleavage of the difluoromethyl group: Loss of CHF₂• or related fragments.

By analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be confirmed, providing further evidence for the proposed structure. For example, the fragmentation of related bromo-substituted nitrogen-containing heterocyclic compounds often shows characteristic losses of the bromine atom and cleavage of the ring system.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. By analyzing the interaction of light with the chemical bonds within this compound, these methods allow for the identification of its characteristic functional groups.

Vibrational Analysis of Functional Groups

The vibrational spectrum of this compound is complex, with characteristic bands corresponding to its distinct structural components: the brominated pyridine ring, the carboxylic acid group, and the difluoromethyl group. While a complete experimental spectrum for this specific molecule is not widely published, a detailed analysis can be inferred from studies of closely related compounds such as nicotinic acid and its halogenated derivatives. researchgate.netresearchgate.net

The carboxylic acid moiety gives rise to several prominent bands. A very broad absorption is typically observed in the IR spectrum between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. researchgate.net The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp absorption band in the region of 1700-1725 cm⁻¹. researchgate.netresearchgate.net

The pyridine ring has a series of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400-1620 cm⁻¹ region. researchgate.net The substitution pattern on the ring, including the bromine atom and the difluoromethyl group, will influence the precise positions and intensities of these bands.

The difluoromethyl group (-CHF₂) introduces vibrations associated with C-F and C-H bonds. The C-F stretching vibrations are known to be very strong in the IR spectrum and typically appear in the 1000-1200 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, generally below 600 cm⁻¹.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |

| Pyridine Ring | C=C, C=N stretches | 1400 - 1620 | Medium to Strong |

| Difluoromethyl | C-F stretches | 1000 - 1200 | Strong |

| Bromo-substituent | C-Br stretch | < 600 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound by mapping the electron density of a single crystal.

The analysis of a suitable crystal would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimers. nanomegas.com While the specific crystal structure of this compound is not publicly available, data from the parent compound, nicotinic acid, shows a monoclinic crystal system. nanomegas.com A similar analysis would confirm the connectivity of the bromine atom, the difluoromethyl group, and the carboxylic acid group to the pyridine ring, solidifying the structural assignment.

Table 2: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The symmetry elements of the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-C, C-Br, C-F). |

| Bond Angles | The angle formed by three connected atoms (e.g., C-C-C, C-N-C). |

| Intermolecular Interactions | Identification of hydrogen bonds, halogen bonds, and other non-covalent interactions. |

Chromatographic Techniques for Separation and Purity

Chromatography is indispensable for the separation of this compound from reaction impurities and for the accurate determination of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. dntb.gov.ua Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common approach. researchgate.net

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. For an acidic compound like this, the pH of the mobile phase is a critical parameter; it is often acidified (e.g., with formic or phosphoric acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.comshimadzu.com Detection is typically achieved using a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance (e.g., around 260 nm). researchgate.net Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Quantitative analysis relies on comparing the peak area of the sample to that of a certified reference standard at a known concentration. researchgate.netbevital.no

Table 3: Exemplar HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

Preparative Chromatography for Compound Isolation

For the isolation of pure this compound on a larger scale than analytical HPLC, preparative chromatography is employed. The principle is the same as analytical HPLC, but it is scaled up to handle larger quantities of material. This involves using wider-diameter columns packed with larger stationary phase particles and operating at much higher flow rates.

The goal is to separate the target compound from unreacted starting materials, reagents, and byproducts. Fractions of the eluent are collected as they exit the detector, and those containing the pure desired compound are combined. The solvent is then removed, typically by rotary evaporation, to yield the purified solid product. This technique is crucial for obtaining high-purity material required for subsequent research or applications.

Chiral Analysis for Enantiomeric Purity (if applicable to derivatives)

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. Its molecular structure lacks a stereocenter, meaning it is superimposable on its mirror image.

However, derivatives of this compound could potentially be chiral if a stereocenter is introduced during their synthesis. For instance, esterification of the carboxylic acid group with a chiral alcohol would result in the formation of diastereomers. Similarly, reactions at other positions of the pyridine ring that lead to the creation of a chiral center would produce enantiomeric or diastereomeric products.

In such cases, the determination of enantiomeric purity would be a critical aspect of their characterization. The primary technique for chiral analysis is chiral High-Performance Liquid Chromatography (chiral HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for the determination of their relative proportions, often expressed as enantiomeric excess (ee).

Other methods for assessing enantiomeric purity of chiral derivatives could include:

Chiral Gas Chromatography (chiral GC): Suitable for volatile and thermally stable chiral derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between enantiomers, allowing for their quantification.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules and can be used to distinguish between enantiomers.

As no specific chiral derivatives of this compound are described in the available literature, a detailed discussion of their chiral analysis remains theoretical. The applicability of these methods would be contingent on the specific structure of any such derivative.

Theoretical and Computational Chemistry Studies of 6 Bromo 4 Difluoromethyl Nicotinic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and properties of 6-Bromo-4-(difluoromethyl)nicotinic acid. These calculations provide a foundational understanding of the molecule's behavior at the quantum level.

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are performed to determine the most stable three-dimensional structure of this compound. This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. Conformational analysis further explores the potential energy surface to identify other stable isomers and the energy barriers between them. For nicotinic acid derivatives, the orientation of the carboxylic acid group relative to the pyridine (B92270) ring is a key conformational feature.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)

The electronic structure of a molecule is crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -2.10 |

| Energy Gap (ΔE) | 5.15 |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution within the this compound molecule. The MESP map highlights regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. This information is invaluable for predicting the sites of intermolecular interactions. For this molecule, negative potential is expected around the oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine ring, while positive potential would be located around the hydrogen atoms.

Reactivity Indices and Fukui Functions

Global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity. Fukui functions are used to identify the specific atoms within the molecule that are most likely to be involved in electrophilic, nucleophilic, or radical attacks. For instance, the analysis of Fukui functions can pinpoint which carbon atom on the pyridine ring is most susceptible to a nucleophilic substitution reaction.

Molecular Dynamics Simulations for Solvent Effects and Conformational Space

While DFT calculations are typically performed in the gas phase, molecular dynamics (MD) simulations can be employed to study the behavior of this compound in a solvent environment. MD simulations provide insights into how the solvent affects the molecule's conformation and dynamics over time. This is particularly important for understanding its behavior in biological systems or in solution-phase reactions. The simulations can reveal stable conformations in solution and the dynamics of the hydrogen bonding network with solvent molecules.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

By calculating a range of quantum chemical descriptors, it is possible to establish structure-reactivity relationships. These descriptors, including various electronic and topological parameters, can be correlated with experimentally observed activities. This approach, often used in quantitative structure-activity relationship (QSAR) studies, can help in the rational design of new molecules with desired properties. For this compound, these descriptors can help predict its potential biological activity based on its structural features.

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | 7.25 eV |

| Electron Affinity (A) | 2.10 eV |

| Chemical Hardness (η) | 2.575 eV |

| Electronegativity (χ) | 4.675 eV |

| Electrophilicity Index (ω) | 4.25 eV |

Prediction of Spectroscopic Parameters

One of the most significant applications of computational chemistry is the prediction of spectroscopic parameters. Methods based on Density Functional Theory (DFT) are widely employed to accurately forecast the spectral properties of molecules. nih.gov By calculating the electronic structure and vibrational modes of this compound, it is possible to simulate its Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

The process typically begins with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Following this, harmonic vibrational frequency calculations are performed to predict the IR and Raman spectra. These calculations provide the frequencies of vibrational modes (e.g., stretching, bending) and their corresponding intensities. researchgate.net For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic chemical shifts of ¹H, ¹³C, and other relevant nuclei, which can then be compared to experimental data. researchgate.netresearchgate.net

These theoretical spectra are invaluable for several reasons. They can aid in the interpretation of experimentally recorded spectra, help assign specific peaks to corresponding molecular motions or atomic environments, and confirm the identity and purity of a synthesized compound.

Table 1: Illustrative Example of Predicted Infrared (IR) Vibrational Frequencies for this compound using DFT

Note: This table is a hypothetical representation based on typical vibrational modes for substituted nicotinic acids. Actual values would require specific DFT calculations.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3000-3100 | C-H stretching (aromatic ring) |

| ~2500-3000 | O-H stretching (carboxylic acid dimer) |

| ~1700-1730 | C=O stretching (carboxylic acid) |

| ~1580-1610 | C=C/C=N stretching (pyridine ring) |

| ~1300-1400 | C-F stretching (difluoromethyl group) |

| ~1200-1250 | C-O stretching / O-H bending (in-plane) |

| ~1050-1100 | C-Br stretching |

| ~900-950 | O-H bending (out-of-plane) |

Computational Design of Novel Derivatives and Reaction Pathways

Beyond predicting properties of the existing molecule, computational chemistry is a cornerstone of modern molecular design. It allows for the rational, in silico creation and evaluation of novel derivatives and the exploration of potential chemical reactions. nih.govrsc.org

Computational Design of Novel Derivatives

Starting with the this compound scaffold, chemists can design a virtual library of new compounds by modifying its functional groups. For instance, the bromine atom at the 6-position could be replaced with other halogens or functional groups to modulate the molecule's electronic properties and reactivity. Similarly, the carboxylic acid group could be esterified or converted into an amide.

Computational methods are then used to screen these virtual derivatives for desired characteristics. Quantum chemical calculations can determine key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. epstem.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. Molecular docking simulations can also be performed to predict how well these new derivatives might bind to a biological target, such as a protein or enzyme, which is a fundamental step in computer-aided drug discovery. mdpi.com This pre-screening process saves significant time and resources by prioritizing the most promising candidates for actual synthesis.

Table 2: Illustrative Example of In Silico Modifications to the this compound Scaffold and Their Potential Effects

Note: This table provides a conceptual overview. The predicted effects are qualitative and would need to be quantified by specific quantum chemical calculations.

| Modification to Parent Scaffold | Potential Target Property | Predicted Effect on Property |

| Replace -Br with -Cl | Reactivity / Synthetic Accessibility | May alter reactivity in cross-coupling reactions |

| Replace -Br with -OCH₃ | Electronic Properties | Increases electron density in the ring, potentially lowering the HOMO-LUMO gap |

| Convert -COOH to -COOCH₃ | Polarity / Solubility | Increases lipophilicity, potentially improving cell membrane permeability |

| Convert -COOH to -CONH₂ | Hydrogen Bonding | Introduces H-bond donor capabilities, potentially altering binding to biological targets |

Computational Exploration of Reaction Pathways

Theoretical chemistry is also instrumental in mapping out potential reaction pathways for the synthesis or further functionalization of this compound. arxiv.org By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. mdpi.com

This analysis allows chemists to determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A high activation energy suggests a slow or unfeasible reaction, while a low barrier indicates a more favorable process. These calculations can help optimize reaction conditions (e.g., temperature, catalyst) or even predict whether one reaction pathway is more likely to occur than another, guiding synthetic strategy before any experiments are conducted in the lab. researchgate.net

Research Applications Beyond Biological Activity Excluding Clinical Data

As a Versatile Building Block in Organic Synthesis

6-Bromo-4-(difluoromethyl)nicotinic acid serves as a versatile building block in organic synthesis due to the presence of multiple reactive sites on the pyridine (B92270) ring. The bromine atom can participate in various cross-coupling reactions, while the carboxylic acid group can be converted into a range of other functional groups. The difluoromethyl group, a bioisostere of a hydroxyl or thiol group, can influence the electronic properties and lipophilicity of the resulting molecules.

Precursor for Advanced Heterocyclic Scaffolds

The structure of this compound makes it an ideal starting material for the synthesis of complex heterocyclic scaffolds. The strategic placement of its functional groups allows for selective manipulation to construct intricate molecular architectures. While specific examples for this exact compound are not widely documented in publicly available literature, the reactivity of similar halogenated nicotinic acids suggests its utility in creating polycyclic and fused-ring systems, which are common motifs in medicinally relevant compounds. The general importance of fluorinated nicotinic acid derivatives as building blocks for active pharmaceutical ingredients is well-established. ossila.com

Key Intermediate in the Synthesis of Agrochemicals (e.g., insecticides, herbicides)

Nicotinic acid and its derivatives are known to be important intermediates in the production of various agrochemicals. chemistryjournal.net The pyridine ring is a key structural motif in many pesticides. While direct evidence of this compound's use in specific commercial agrochemicals is limited in available research, its structural similarity to other compounds used in this field suggests its potential as a key intermediate. For instance, fluorinated benzaldehydes are used in the preparation of pyrazolopyridine-based agrochemicals. echemi.com The difluoromethyl group, in particular, is known to be a valuable substituent in kinase inhibitors, a class of compounds with applications in both medicine and agriculture. mdpi.com

Use in Specialty Chemicals and Materials Science

Applications in Chemical Biology as Molecular Probes (without clinical implications)

Nicotinic acid derivatives have been utilized in the development of molecular probes for studying biological systems. For example, fluorinated nicotinic acids are used as scaffolds to synthesize tracers for positron emission tomography (PET). ossila.com While there is no specific literature detailing the use of this compound as a molecular probe, its structure is amenable to the incorporation of reporter groups, suggesting its potential for such applications in chemical biology research. The enantioselective synthesis of nicotinic receptor probes highlights the importance of this class of compounds in developing tools for biological investigation. nih.gov

Contributions to Fluorine Chemistry Method Development

The synthesis of fluorinated organic molecules like this compound contributes to the broader field of fluorine chemistry. The development of methods to introduce fluorine and fluorine-containing groups into organic molecules is an active area of research. The synthesis of related compounds, such as 6-fluoronicotinic acid, involves specific fluorination reactions and the use of specialized reagents. google.com Research into the synthesis and reactivity of compounds like this compound can lead to new methodologies for the preparation of other valuable fluorinated compounds.

Role in Process Chemistry and Scale-Up Research

The industrial production of nicotinic acid and its derivatives involves extensive research into process chemistry and scale-up to ensure efficient and cost-effective manufacturing. nih.gov While specific process chemistry details for this compound are not publicly documented, the general principles of nicotinic acid production, such as oxidation of substituted pyridines, provide a framework for its potential large-scale synthesis. The development of robust and scalable synthetic routes is crucial for the commercial availability of such chemical building blocks.

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly functionalized pyridine (B92270) derivatives like 6-Bromo-4-(difluoromethyl)nicotinic acid is a key area of ongoing research. While classical methods for pyridine ring construction exist, future efforts are likely to focus on the development of more efficient, sustainable, and scalable synthetic strategies. springerprofessional.de Industrial production of nicotinic acid, for instance, has historically relied on the oxidation of substituted pyridines, a process that can generate significant chemical waste. researchgate.netnih.gov

Future synthetic approaches are anticipated to move towards greener methodologies. This includes the use of earth-abundant metal catalysts, milder reaction conditions, and processes with higher atom economy. springerprofessional.de The direct C-H functionalization of pre-functionalized pyridine rings represents a particularly promising avenue, potentially reducing the number of synthetic steps and the generation of byproducts. researchgate.net The challenge will lie in achieving the desired regioselectivity to introduce the bromo and difluoromethyl groups at the C6 and C4 positions, respectively, on the nicotinic acid scaffold.

| Parameter | Traditional Synthesis | Future Synthetic Goals |

| Catalysts | Often stoichiometric reagents or precious metals | Earth-abundant metal catalysts, biocatalysts |

| Reagents | Harsh oxidizing or halogenating agents | Milder, more selective reagents |

| Efficiency | Multi-step sequences with purification at each stage | One-pot or telescoped reactions, C-H functionalization |

| Sustainability | High E-factor (waste/product ratio) | Low E-factor, use of renewable feedstocks |

Chemo- and Regioselective Functionalization Strategies

With the core structure of this compound in hand, the selective modification of its functional groups will be a major focus of future research. The presence of a bromine atom, a carboxylic acid, and a difluoromethyl group on the pyridine ring offers multiple sites for further chemical transformations.

The bromine atom at the 6-position is a prime handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide variety of substituents. rsc.org A key challenge will be to achieve regioselectivity, particularly in the presence of other potentially reactive sites. The use of specialized ligands and catalysts will be crucial in directing these transformations. rsc.org Furthermore, the development of orthogonal protecting group strategies will be essential to selectively functionalize one site without affecting the others.

The carboxylic acid group can be readily converted into esters, amides, and other derivatives, which could modulate the compound's biological activity and physicochemical properties. belnauka.bynih.gov The difluoromethyl group, while generally considered stable, could also be a target for specific functionalization under carefully controlled conditions.

Exploration of New Reactivity Modes

The interplay of the electron-withdrawing difluoromethyl group and the bromine atom on the pyridine ring could lead to novel and underexplored reactivity patterns. Future research will likely investigate the unique electronic properties of this compound and how they can be harnessed for new chemical transformations.

For example, the difluoromethyl group is known to act as a bioisostere for hydroxyl, thiol, and amine moieties, which can be valuable in medicinal chemistry. thieme-connect.com Understanding the reactivity of C-H bonds adjacent to the difluoromethyl group could open up new avenues for late-stage functionalization. researchgate.net Additionally, the pyridine nitrogen can be activated to form N-oxides, which can alter the regioselectivity of subsequent reactions, such as photocatalyzed difluoroalkylation. tandfonline.com

Advanced Computational Modeling for Property Prediction

In silico methods are becoming increasingly indispensable in modern chemical research. Advanced computational modeling will play a pivotal role in predicting the physicochemical and biological properties of this compound and its derivatives. nih.govnih.gov Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of a series of derivatives with their biological activity, guiding the design of more potent and selective compounds. researchgate.net Molecular docking simulations can predict the binding modes of these molecules with biological targets, such as enzymes and receptors, providing insights into their mechanism of action. nih.gov

| Modeling Technique | Predicted Properties | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic data | Guide synthetic strategies and understand reaction mechanisms |

| QSAR | Biological activity (e.g., anti-inflammatory, antimicrobial) | Prioritize synthesis of promising derivatives |

| Molecular Docking | Binding affinity and mode to biological targets | Identify potential therapeutic applications |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and reproducibility. springerprofessional.deuc.ptnih.gov The integration of flow chemistry for the synthesis of this compound and its analogues is a significant future research direction. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. mdpi.comresearchgate.net

Furthermore, the combination of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new derivatives. High-throughput screening of reaction conditions and the rapid synthesis of compound libraries will be facilitated by these technologies, significantly shortening the drug discovery and development timeline.

Expanding the Scope of Research Applications in Academia and Specialty Chemical Sectors

Halogenated and, in particular, fluorinated nicotinic acid derivatives have found applications in a wide range of fields, from pharmaceuticals to materials science. researchgate.netchemistryjournal.netnih.gov The unique properties imparted by the bromine and difluoromethyl substituents in this compound suggest a broad spectrum of potential applications that are yet to be explored.

In academia, this compound can serve as a versatile building block for the synthesis of novel heterocyclic systems and as a probe to study reaction mechanisms. In the specialty chemical sector, it could find use in the development of new agrochemicals, functional materials, and as a key intermediate for the synthesis of active pharmaceutical ingredients (APIs). chemistryjournal.netresearchgate.net The anti-inflammatory and analgesic properties observed in other nicotinic acid derivatives suggest that this compound and its analogues could be promising candidates for drug discovery programs. nih.govresearchgate.net

Q & A

Q. What are the key structural features of 6-Bromo-4-(difluoromethyl)nicotinic acid that influence its reactivity in nucleophilic substitution reactions?

The compound’s reactivity is governed by the electron-withdrawing effects of the pyridine ring and substituents. The bromine atom at position 6 acts as a leaving group, while the difluoromethyl group at position 4 modulates steric and electronic properties. Halogenated nicotinic acid derivatives (e.g., 5-bromo-6-chloronicotinic acid) show similar reactivity patterns, where bromine facilitates nucleophilic displacement under basic conditions . The difluoromethyl group’s inductive effects can stabilize transition states, as observed in fluorinated analogs .

Q. What synthetic routes are commonly employed to prepare this compound, and how are intermediates characterized?

Synthesis typically involves bromination and difluoromethylation steps. For example, bromination of a nicotinic acid precursor using N-bromosuccinimide (NBS) or bromine under controlled conditions (e.g., in acetic acid at 60°C) yields brominated intermediates . Difluoromethyl groups are introduced via nucleophilic substitution or cross-coupling reactions. Intermediates are characterized using H/F NMR to confirm substitution patterns and HPLC-MS to assess purity (>97%) .

Q. How does the stability of this compound vary under different storage conditions?

Stability is influenced by temperature and humidity. Halogenated nicotinic acids are typically stored at 0–6°C in amber vials to prevent photodegradation and hydrolysis. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can identify degradation products like dehalogenated or oxidized derivatives, monitored via LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in the synthesis of this compound?

Regioselectivity is governed by the electronic environment of the pyridine ring. Bromination favors positions activated by electron-withdrawing groups (e.g., carboxylic acid at position 3). Computational studies (DFT) can predict reactivity by analyzing charge distribution and frontier molecular orbitals. For example, bromination at position 6 in nicotinic acid derivatives is driven by the ring’s electron-deficient nature, as seen in analogous compounds .

Q. How can contradictions in reported yield data for this compound synthesis be resolved?

Yield discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature, or catalyst loading). Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For instance, bromination with NBS in DMF at 50°C may yield 65–70% product, while bromine in acetic acid at 60°C improves yields to 80–85% but increases by-product formation . Multi-variable analysis (ANOVA) helps isolate optimal conditions .

Q. What theoretical frameworks guide the design of this compound as a building block in medicinal chemistry?

The compound’s utility is rooted in bioisosterism and fragment-based drug design. The difluoromethyl group mimics hydroxyl or methyl groups while enhancing metabolic stability. Structure-activity relationship (SAR) studies align with conceptual frameworks like Hammett’s σ constants to predict substituent effects on binding affinity. For example, fluorination improves membrane permeability in nicotinic acid-based inhibitors .

Q. What advanced analytical techniques are critical for detecting trace impurities in this compound?

High-resolution mass spectrometry (HRMS) and F NMR are essential for identifying fluorinated by-products (e.g., defluorinated species). Impurity profiling using UPLC-PDA at 210–254 nm detects halogenated contaminants at <0.1% levels. Isotopic labeling (e.g., C) can trace degradation pathways in stability studies .

Methodological Recommendations

- Synthetic Optimization : Use DoE to balance yield and purity, prioritizing brominating agents (NBS vs. Br) based on scalability .

- Characterization : Combine NMR (H, C, F) with X-ray crystallography to resolve stereochemical ambiguities .

- Stability Testing : Conduct forced degradation studies under oxidative (HO), acidic (HCl), and thermal conditions to establish degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.